Cas no 53745-18-9 (Pyrimidinethiol)

Pyrimidinethiol structure
Pyrimidinethiol structure
Product name:Pyrimidinethiol
CAS No:53745-18-9
MF:C6H7N3O3S
MW:201.20308
CID:370456
PubChem ID:1550489

Pyrimidinethiol Chemical and Physical Properties

Names and Identifiers

    • Pyrimidinethiol
    • pyrimidine-1-thiol
    • 1-sulfanyl-1,2-dihydropyrimidine
    • Tox21_202805
    • SCHEMBL10977267
    • 1,2-dihydropyrimidine-2-thione
    • MFCD00006073
    • AKOS022187337
    • NSC193522
    • FT-0612773
    • 2-Mercaptopyrimidine, 98%
    • MPY
    • DTXCID8029076
    • Pyrimidine-2(1H)-thione
    • SY048492
    • CS-0043556
    • 1H-pyrimidine-2-thione
    • CHEBI:53576
    • 2-Pyrimidinethiol (9CI)
    • NCGC00260351-01
    • CAS-1450-85-7
    • EN300-17793
    • 2-Thiopyrimidine
    • J-008052
    • NSC-48073
    • M0937
    • 2-Mercaptopyrimidine
    • CHEMBL1688952
    • NS00024721
    • mercaptopyrimidine
    • 2-Pyrimidinethione
    • SCHEMBL37899
    • Pyrimidinethione
    • T72Z5M7P5T
    • Pyrimidine-2-thiol
    • 2-thioxopyrimidine
    • F3329-0411
    • 53745-18-9
    • AM10234
    • NSC48073
    • DTXSID6049220
    • EINECS 258-741-2
    • 2-sulfanylpyrimidine
    • SB57498
    • InChI=1/C4H4N2S/c7-4-5-2-1-3-6-4/h1-3H,(H,5,6,7
    • NSC-193522
    • Epitope ID:120364
    • EINECS 215-917-3
    • thiopyrimidine
    • pyrimidine-2-thione
    • AKOS000119746
    • 131242-36-9
    • 1450-85-7
    • 2-Pyrimidinethiol #
    • NSC 193522
    • 2-Pyrimidinethiol
    • E80918
    • Q27124108
    • 2-mercapto-pyrimidine
    • NSC 48073
    • 2(1H)-Pyrimidinethione
    • STR00484
    • Inchi: InChI=1S/C4H4N2S/c7-4-5-2-1-3-6-4/h1-3H,(H,5,6,7)
    • InChI Key: HBCQSNAFLVXVAY-UHFFFAOYSA-N
    • SMILES: C1=CNC(=S)N=C1

Computed Properties

  • Exact Mass: 114.02528
  • Monoisotopic Mass: 112.00951931g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.5Ų
  • XLogP3: -1.1

Experimental Properties

  • PSA: 15.6

Recommend Articles

Recommended suppliers
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd